2-Oxo-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imidazolidine-4-carboxylic acid
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Description
“2-Oxo-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imidazolidine-4-carboxylic acid” is a complex organic compound. It is related to a class of compounds known as azo derivatives, which are colored organic molecules having a chromophore (–N=N–) and are generally linked with two aromatic rings . These classes of compounds have attracted special interest due to their wide range of biological and medicinal applications .
Synthesis Analysis
The synthesis of related compounds involves a series of chemical reactions. For instance, the azo ligand, 6-hydroxy-4 methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile [HL] was synthesized by the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine and coupling with 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile at suitable experimental conditions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reactants involved. For instance, it could potentially undergo reactions with various metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, a related compound, 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, has a molecular weight of 180.16 and a melting point of 141 - 142 degrees Celsius .Future Directions
The future directions for research on this compound could involve further exploration of its biological and medicinal applications, given the interest in related azo compounds . Additionally, the synthesis process could be optimized, and the compound could be tested against various biological targets.
properties
IUPAC Name |
2-oxo-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-10(16)12(6-13-11(17)14-12)9-5-7-3-1-2-4-8(7)18-9/h5H,1-4,6H2,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSNKCBGIYIASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C3(CNC(=O)N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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